1-(1-Trityl-1H-imidazol-4-YL)-ethylamine

Catalog No.
S15390864
CAS No.
M.F
C24H23N3
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Trityl-1H-imidazol-4-YL)-ethylamine

Product Name

1-(1-Trityl-1H-imidazol-4-YL)-ethylamine

IUPAC Name

1-(1-tritylimidazol-4-yl)ethanamine

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C24H23N3/c1-19(25)23-17-27(18-26-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,25H2,1H3

InChI Key

IAZFMDGPNHWAGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

1-(1-Trityl-1H-imidazol-4-YL)-ethylamine is a chemical compound characterized by its unique structure, which includes a trityl group attached to an imidazole ring. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The presence of the trityl group (triphenylmethyl) enhances the stability and steric hindrance of the compound, making it an interesting candidate for various chemical and biological studies. The molecular formula for this compound is C24H23N3, and it has a molecular weight of 353.5 g/mol.

The chemical reactivity of 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine is influenced by its imidazole structure and the trityl group. Common reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Reduction Reactions: The compound can undergo reduction processes, such as converting ketones or aldehydes to alcohols using reducing agents like sodium borohydride.
  • Formation of Complexes: The imidazole nitrogen can coordinate with metal ions, leading to the formation of metal complexes that exhibit catalytic properties in organic transformations .

1-(1-Trityl-1H-imidazol-4-YL)-ethylamine exhibits notable biological activities due to its structural features. Research indicates that imidazole derivatives often act as enzyme inhibitors, particularly in relation to zinc metalloproteases like insulin-degrading enzyme (IDE). Studies have shown that modifications on the imidazole ring can enhance activity against certain biological targets, making this compound a potential candidate for drug development aimed at metabolic disorders and neurodegenerative diseases .

The synthesis of 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine can be achieved through several methods:

  • Reaction with Triphenylmethyl Halide: One common approach involves reacting an imidazole derivative with a triphenylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in organic solvents like dichloromethane or tetrahydrofuran under mild conditions.
  • Reduction of Imidazole Derivatives: Another method includes reducing 2-(1-Trityl-1H-imidazol-4-yl)-ethanone using sodium borohydride, which provides an efficient route to obtain the desired amine product.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize yield and purity while minimizing reaction times .

The applications of 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine are diverse:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it valuable in designing drugs for conditions such as diabetes and Alzheimer's disease.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules due to its reactive amine group.
  • Catalysis: The compound can form metal complexes that are useful in catalyzing various organic reactions, particularly those involving oxidation processes .

Interaction studies involving 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine focus on its binding affinity to various biological targets. For instance, docking studies have demonstrated its potential to inhibit insulin-degrading enzyme by binding at critical sites on the enzyme, thus providing insights into its mechanism of action. Additionally, studies on its interaction with metal ions reveal that it can form stable complexes that enhance catalytic activity in oxidation reactions .

Several compounds share structural similarities with 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine, including:

Compound NameStructure FeaturesUnique Aspects
2-(1-Trityl-1H-imidazol-4-YL)-ethylamineSimilar imidazole core; different substituentsFocused on different biological targets
4-Methyl-1-trityl-1H-imidazole-2-carbaldehydeContains a carbonyl group; alters reactivityExhibits distinct biochemical properties
MedetomidineA derivative of imidazole with sedative propertiesUsed clinically as a sedative in veterinary medicine

These compounds illustrate variations in substituents and functional groups that influence their biological activities and applications. The uniqueness of 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine lies in its specific combination of structural features that impart distinct reactivity and potential therapeutic benefits not observed in other similar compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

353.189197746 g/mol

Monoisotopic Mass

353.189197746 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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